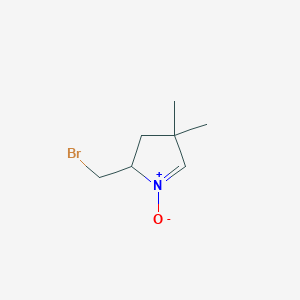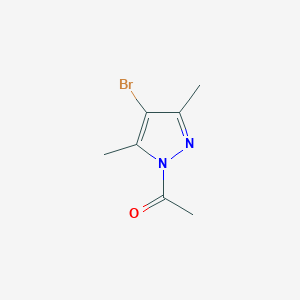
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with an appropriate acylating agent. One common method is the acylation of 4-bromo-3,5-dimethylpyrazole with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or similar structures.
Scientific Research Applications
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine and methyl groups can influence its binding affinity and specificity, potentially leading to inhibition or activation of target pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3,5-trimethyl-1H-pyrazole: Similar in structure but with an additional methyl group.
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Contains a phenyl group instead of an ethanone moiety.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid: Features a benzoic acid group.
Properties
CAS No. |
861585-85-5 |
|---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H9BrN2O/c1-4-7(8)5(2)10(9-4)6(3)11/h1-3H3 |
InChI Key |
FPBLPHXHNYAHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
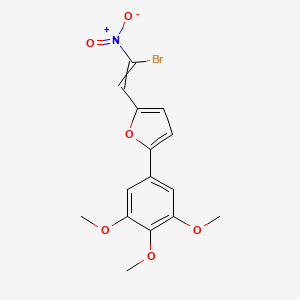
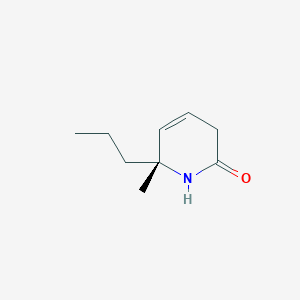
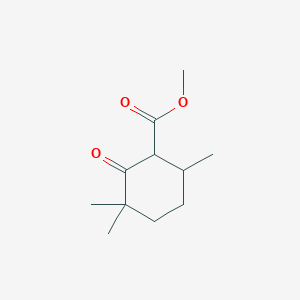
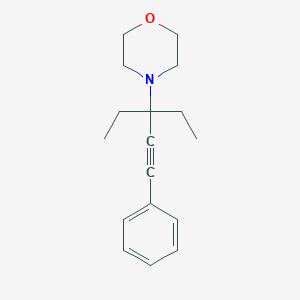

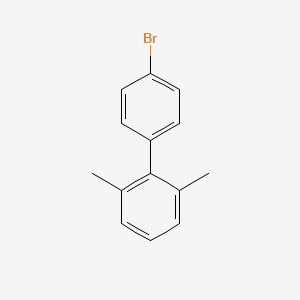
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
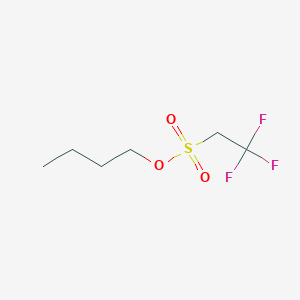
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
